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molecular formula C13H13NO3 B1602266 Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate CAS No. 99027-88-0

Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No. B1602266
M. Wt: 231.25 g/mol
InChI Key: MXHWWBNEOOVFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09079873B2

Procedure details

Cyclohexanone oxime (20.04 g, 171.8 mmol) and methyl t-butyl ether (110 mL) were added to a reactor at 25° C. and stirred under N2 (g). The solution was cooled to −10° C. and Cl2 (g) was added during 15 min until a deep blue, clear solution was obtained. Vacuum was applied to remove remaining Cl2 and possible HCl from the reaction mixture. The temperature was set to −2° C., and a solution of Na2CO3 (11.03 g, 103 mmol) in water (90 mL) was slowly added during 30 min. The phases were separated and the organic phase transferred to a solution of Na2CO3 (19.3 g, 180.3 mmol) in water (126 mL) at 15° C. Benzyl chloroformate (32.3 g, 179.87 mmol) was added and the reaction mixture stirred for 10 min after which cyclopentadiene (25.2 g, 362.16 mmol) was added and the reaction mixture stirred for 3 h. Vacuum was applied and the remaining cyclopentadiene was removed. The phases were separated and the organic phase containing the title product was taken further directly to Example 2 as below.
Quantity
20.04 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.03 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Quantity
19.3 g
Type
reactant
Reaction Step Four
Name
Quantity
126 mL
Type
solvent
Reaction Step Four
Quantity
32.3 g
Type
reactant
Reaction Step Five
Quantity
25.2 g
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:7][OH:8])[CH2:6][CH2:5][CH2:4][CH2:3]C1.ClCl.C([O-])([O-])=O.[Na+].[Na+].Cl[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19].C1CC=CC=1>O.C(OC)(C)(C)C>[CH:4]12[CH2:3][CH:1]([CH:6]=[CH:5]1)[N:7]([C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:19])[O:8]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
20.04 g
Type
reactant
Smiles
C1(CCCCC1)=NO
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
11.03 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
19.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
126 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
32.3 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Six
Name
Quantity
25.2 g
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
stirred under N2 (g)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
to remove
CUSTOM
Type
CUSTOM
Details
was set to −2° C.
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the remaining cyclopentadiene was removed
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
the organic phase containing the title product

Outcomes

Product
Name
Type
Smiles
C12ON(C(C=C1)C2)C(=O)OCC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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